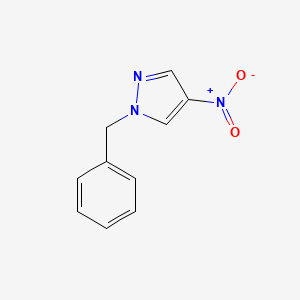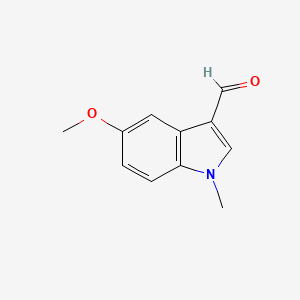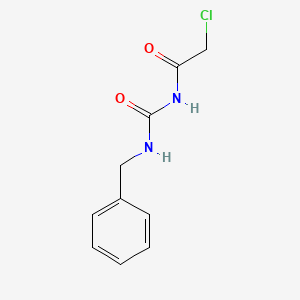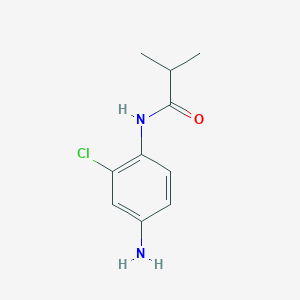
1-苄基-4-硝基-1H-吡唑
描述
“1-Benzyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, has been a subject of interest in organic chemistry . Various methods have been reported, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-nitro-1H-pyrazole” consists of a pyrazole ring attached to a benzyl group and a nitro group . The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, can participate in various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with β,γ-unsaturated hydrazones in a Cu-catalyzed aerobic oxidative cyclization .
Physical And Chemical Properties Analysis
“1-Benzyl-4-nitro-1H-pyrazole” has a molecular weight of 203.202 . More detailed physical and chemical properties were not found in the retrieved documents.
科学研究应用
1-苄基-4-硝基-1H-吡唑:科学研究应用的综合分析:
药物研究
吡唑衍生物,包括 1-苄基-4-硝基-1H-吡唑,因其药理特性而被广泛研究。它们表现出广泛的生物活性,例如抗肿瘤、镇痛、抗炎和抗菌作用。这些化合物还在治疗结核病、利什曼病以及作为血管疾病的 ACE 抑制剂方面具有潜力 .
有机合成
在有机化学中,吡唑结构既是导向基团,也是转化基团。它们是各种小分子的基本元素,这些小分子在农业和制药领域具有多种用途。1-苄基-4-硝基-1H-吡唑的独特结构可用于合成复杂的有机化合物 .
催化
吡唑衍生物可以在催化过程中充当底物。例如,它们可用于钯催化反应,例如杂芳基硼酸酯的甲基化。这表明 1-苄基-4-硝基-1H-吡唑可用于开发新的催化方法 .
分析化学
硼酸酯的稳定性是分析化学中一个重要的研究领域。1-苄基-4-硝基-1H-吡唑等化合物可以用作模型化合物,利用 LCMS 等技术研究这些酯在各种溶剂中的稳定性 .
神经科学研究
吡唑以其神经保护特性而闻名,并已被研究用于抗帕金森病活性。这表明 1-苄基-4-硝基-1H-吡唑在神经科学研究中可能很有价值,特别是在研究神经退行性疾病方面 .
农业化学
由于其生物活性,吡唑环存在于许多农用化学品中。对 1-苄基-4-硝基-1H-吡唑的研究可能导致开发具有更高功效和更安全性的新型杀虫剂或植物生长调节剂 .
作用机制
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
The exact mode of action of 1-Benzyl-4-nitro-1H-pyrazole is currently unknown . It’s worth noting that similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that 1-Benzyl-4-nitro-1H-pyrazole might interact with its targets in a similar manner.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that 1-Benzyl-4-nitro-1H-pyrazole might have similar effects.
Action Environment
It’s worth noting that the compound should be stored in a dry, cool, well-ventilated area .
生化分析
Biochemical Properties
1-Benzyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity . This interaction can be crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 1-Benzyl-4-nitro-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cellular responses . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Benzyl-4-nitro-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Benzyl-4-nitro-1H-pyrazole over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the environment.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-nitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Benzyl-4-nitro-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect the levels of metabolites and influence the overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzyl-4-nitro-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
1-Benzyl-4-nitro-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
1-benzyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHZCMFLIKMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359583 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88095-61-8 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)








